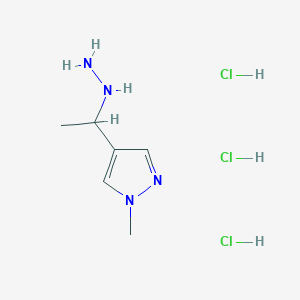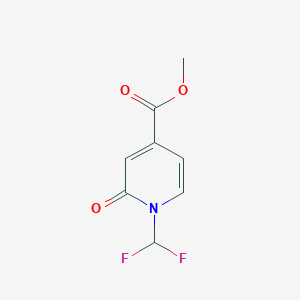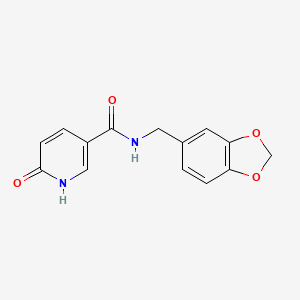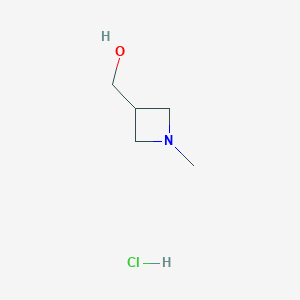
3-(Oxiran-2-yl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Oxiran-2-yl)oxolan-3-ol” is a chemical compound with the CAS Number: 2166870-78-4 . It has a molecular weight of 130.14 and its IUPAC name is 3-(oxiran-2-yl)tetrahydrofuran-3-ol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H10O3/c7-6(5-3-9-5)1-2-8-4-6/h5,7H,1-4H2 . This indicates that the compound has a cyclic structure with an oxirane (epoxide) group and a hydroxyl group.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved data.科学的研究の応用
Catalytic Reactions and Synthesis
Lewis Acid Catalyzed Carbon-Carbon Bond Cleavage : A study by Chen, Wei, and Zhang (2011) explored the diastereoselective synthesis of cis-2,5-disubstituted 1,3-dioxolanes through [3 + 2] cycloadditions of aldehydes and carbonyl ylide, generated from the Lewis acid catalyzed C-C bond cleavage of aryl oxiranyl diketones. This process highlights an efficient method for creating important intermediates in organic synthesis under mild conditions (Chen, Wei, & Zhang, 2011).
Synthesis of 1,3-Oxathiolan-2-ones : Nishiyama, Katahira, and Sonoda (2006) developed a method for synthesizing 1,3-oxathiolan-2-ones via a three-component coupling of oxiranes, sulfur, and carbon monoxide, showing high regioselectivity and stereospecificity. This research opens new pathways for the creation of sulfur-containing heterocycles (Nishiyama, Katahira, & Sonoda, 2006).
Reaction Mechanisms and Temperature Effects
- Temperature and Isotope Effects in Reactions : The study by Tomioka, Ozaki, Nakamura, and Izawa (1984) examined the reactions of phenylcarbene with acetone, leading to the formation of oxirane and 1,3-dioxolane. This study provides insight into the effects of temperature and isotopes on the reactivity and products of carbene reactions (Tomioka, Ozaki, Nakamura, & Izawa, 1984).
Polymer and Material Synthesis
Catalytic One-Pot Oxetane to Carbamate Conversions : Guo, Laserna, Rintjema, and Kleij (2016) reported on the use of oxetanes in a catalytic one-pot three-component reaction with amines and carbon dioxide to produce functionalized carbamates. This method underscores the utility of oxetanes as building blocks in the synthesis of drug molecules and polymer materials (Guo, Laserna, Rintjema, & Kleij, 2016).
Synthesis of Functionalized 1,3-Oxathiolan-2-yliden Derivatives : Rostami-Charati, Hosseini-Tabatabaei, and Shahraki (2013) described an efficient synthesis of 1,3-oxathiolan-2-yliden derivatives through reactions between CH acids, CS2, and oxiranes. This method showcases a synthetic advantage in creating sulfur-containing heterocyclic compounds under mild conditions (Rostami-Charati, Hosseini-Tabatabaei, & Shahraki, 2013).
Safety and Hazards
The compound has several hazard statements including H226, H301, H311, H315, H319, H331, H335 . These codes indicate that the compound is flammable, toxic if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, toxic if inhaled, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound.
特性
IUPAC Name |
3-(oxiran-2-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(5-3-9-5)1-2-8-4-6/h5,7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURHYISRNFUMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Naphthalen-2-ylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2812803.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2812805.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2812808.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2812811.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2812812.png)


![2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2812816.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2812818.png)
